molecular formula C11H18O4 B6173521 ethyl 5,9-dioxononanoate CAS No. 2624125-26-2

ethyl 5,9-dioxononanoate

Cat. No. B6173521
CAS RN: 2624125-26-2
M. Wt: 214.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,9-dioxononanoate, also known as EDN, is a non-toxic, biodegradable organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic dicarboxylic acid ester that is commonly used as a reagent for the synthesis of other compounds, as well as a stabilizer for pharmaceuticals and cosmetics. EDN is also used as a starting material in the production of polymers, and as a surfactant in detergents and cleaners. This versatile compound has a unique structure and a range of unique properties, making it an important tool for researchers and industry professionals.

Mechanism of Action

The mechanism of action of ethyl 5,9-dioxononanoate is not fully understood. It is believed to act as a surfactant, reducing the surface tension of water and other liquids, allowing them to mix more easily. It is also believed to act as a stabilizer, preventing the breakdown of other compounds in aqueous solutions.
Biochemical and Physiological Effects
Due to its non-toxic and biodegradable nature, ethyl 5,9-dioxononanoate is considered to be safe for use in a variety of applications. Studies have shown that ethyl 5,9-dioxononanoate does not have any significant biochemical or physiological effects on humans or animals.

Advantages and Limitations for Lab Experiments

Ethyl 5,9-dioxononanoate has several advantages for use in laboratory experiments. It is non-toxic and biodegradable, making it safe to use in a variety of applications. It is also relatively inexpensive and easy to obtain. However, ethyl 5,9-dioxononanoate has some limitations as well. It is a volatile compound, so it should be handled with care and stored in a cool, dry place. Additionally, ethyl 5,9-dioxononanoate is not soluble in water, so other solvents must be used.

Future Directions

The potential applications of ethyl 5,9-dioxononanoate are vast and varied. It could be used in the production of polymers with improved properties, such as biodegradability and water resistance. It could also be used as a surfactant in detergents and cleaners, or as a stabilizer for pharmaceuticals and cosmetics. Additionally, ethyl 5,9-dioxononanoate could be used in the synthesis of active pharmaceutical ingredients. Finally, it could be used in the synthesis of other compounds, such as aldehydes, ketones, and amines.

Synthesis Methods

The synthesis of ethyl 5,9-dioxononanoate is typically accomplished by the reaction of an alkyl halide with a dicarboxylic acid anhydride in an aprotic solvent. This reaction is known as a Claisen-Schmidt condensation, and is generally carried out at temperatures between 150 and 200 degrees Celsius. The desired product, ethyl 5,9-dioxononanoate, is then isolated by distillation or crystallization.

Scientific Research Applications

Ethyl 5,9-dioxononanoate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as aldehydes, ketones, and amines. It is also used as a stabilizer for pharmaceuticals and cosmetics, and as a starting material in the production of polymers. Additionally, ethyl 5,9-dioxononanoate is used in the synthesis of active pharmaceutical ingredients, and as a surfactant in detergents and cleaners.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 5,9-dioxononanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "1,8-dibromooctane", "Sodium ethoxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: 1,8-dibromooctane is reacted with the sodium salt of ethyl acetoacetate to form ethyl 5-bromo-3-oxoheptanoate.", "Step 3: Ethyl 5-bromo-3-oxoheptanoate is reacted with sodium hydroxide to form ethyl 5-hydroxy-3-oxoheptanoate.", "Step 4: Ethyl 5-hydroxy-3-oxoheptanoate is reacted with hydrochloric acid to form ethyl 5-chloro-3-oxoheptanoate.", "Step 5: Ethyl 5-chloro-3-oxoheptanoate is reacted with sodium ethoxide to form the sodium salt of ethyl 5-chloro-3-oxoheptanoate.", "Step 6: The sodium salt of ethyl 5-chloro-3-oxoheptanoate is reacted with 1,8-dibromooctane to form ethyl 5,9-dibromo-3-oxononanoate.", "Step 7: Ethyl 5,9-dibromo-3-oxononanoate is reacted with sodium hydroxide to form ethyl 5,9-dihydroxy-3-oxononanoate.", "Step 8: Ethyl 5,9-dihydroxy-3-oxononanoate is reacted with hydrochloric acid to form ethyl 5,9-dichloro-3-oxononanoate.", "Step 9: Ethyl 5,9-dichloro-3-oxononanoate is reacted with sodium ethoxide to form the sodium salt of ethyl 5,9-dichloro-3-oxononanoate.", "Step 10: The sodium salt of ethyl 5,9-dichloro-3-oxononanoate is reacted with water to form ethyl 5,9-dioxononanoate.", "Step 11: Ethyl 5,9-dioxononanoate is purified and isolated using ethanol." ] }

CAS RN

2624125-26-2

Product Name

ethyl 5,9-dioxononanoate

Molecular Formula

C11H18O4

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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